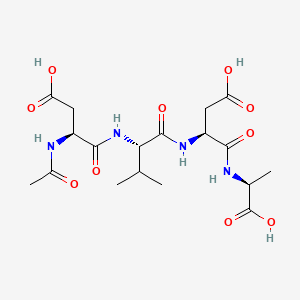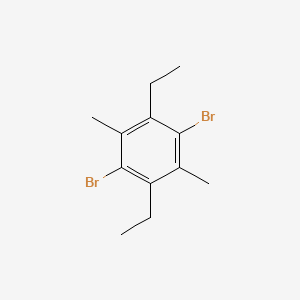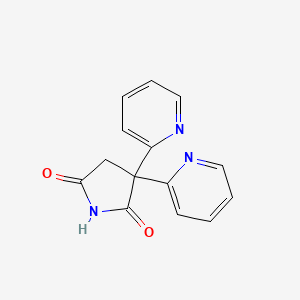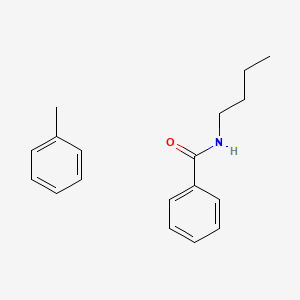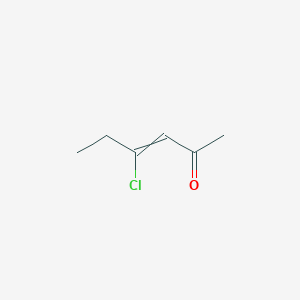
4-Chlorohex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO It is characterized by the presence of a chlorine atom attached to the fourth carbon of a hexene chain, which also contains a ketone group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one. This reaction typically uses trichloroisocyanuric acid (TCCA) as the chlorinating agent, which provides a safer and more environmentally friendly alternative to traditional chlorination methods . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and optimized reaction conditions can further improve the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorohex-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with various reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the ketone group.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Addition: Saturated ketones or alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
4-Chlorohex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chlorohex-3-en-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutan-2-one: Similar structure but with a shorter carbon chain.
4-Chloropentan-2-one: Similar structure but with one less carbon atom.
4-Chlorohept-3-en-2-one: Similar structure but with one additional carbon atom.
Uniqueness
4-Chlorohex-3-en-2-one is unique due to its specific chain length and the position of the chlorine atom and the ketone group.
Properties
CAS No. |
91667-28-6 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
4-chlorohex-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-3-6(7)4-5(2)8/h4H,3H2,1-2H3 |
InChI Key |
FIGSQEDVUNFNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


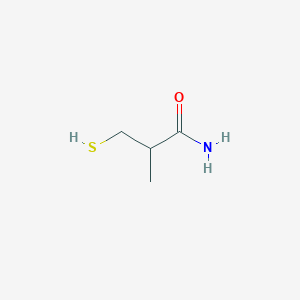
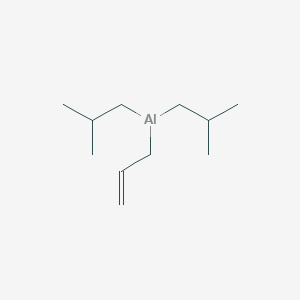
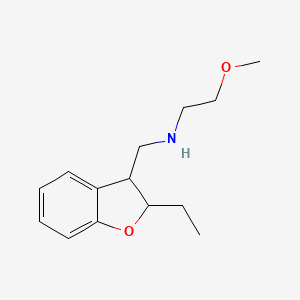
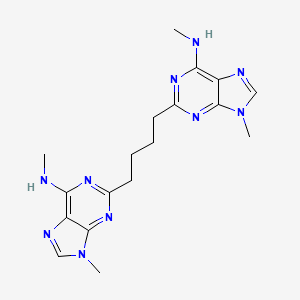
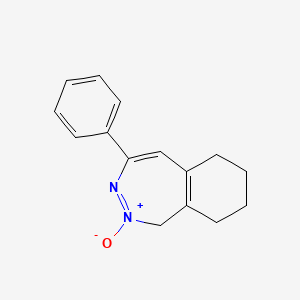
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

